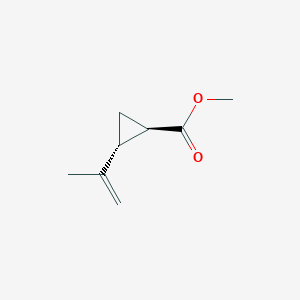
methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate is an organic compound characterized by its unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. This reaction forms the cyclopropane ring through a carbene intermediate .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound shares a similar cyclopropane ring structure but differs in its functional groups and overall molecular architecture.
Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-oxide: Another related compound with a similar core structure but different substituents.
Uniqueness
Methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
15143-59-6 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl (1R,2R)-2-prop-1-en-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5(2)6-4-7(6)8(9)10-3/h6-7H,1,4H2,2-3H3/t6-,7+/m0/s1 |
InChI Key |
LMBOQANNXZNCTJ-NKWVEPMBSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@H]1C(=O)OC |
Canonical SMILES |
CC(=C)C1CC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


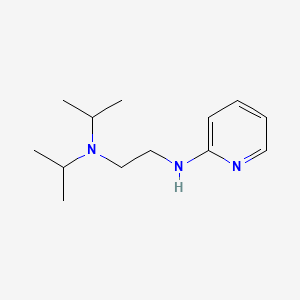

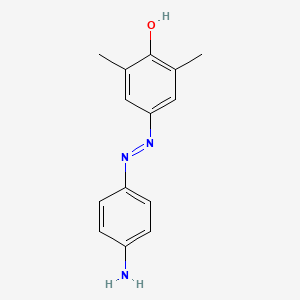
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
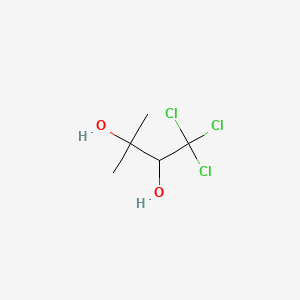
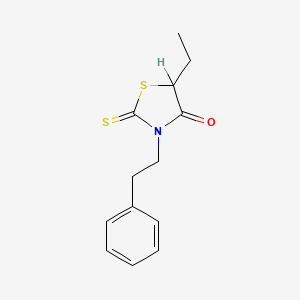
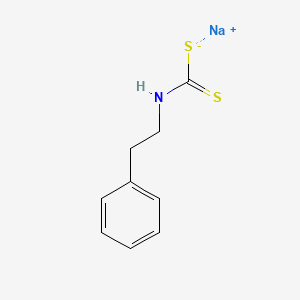
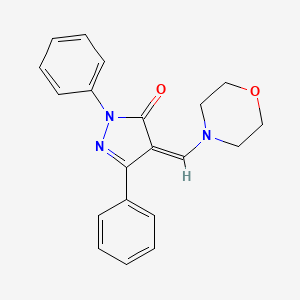
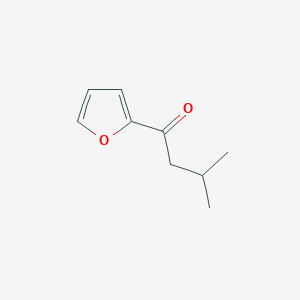
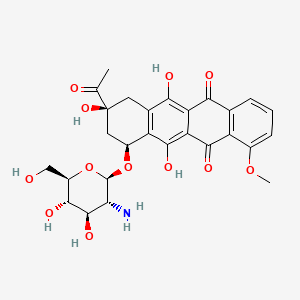
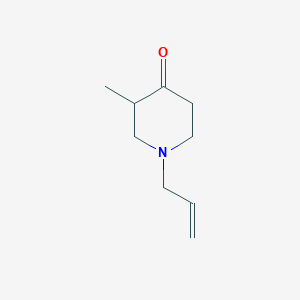
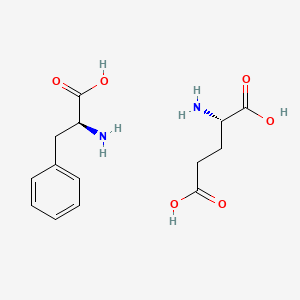
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)

